molecular formula C11H12N2O B102189 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 4578-58-9

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B102189
CAS RN: 4578-58-9
M. Wt: 188.23 g/mol
InChI Key: KQVXOJQOQRTUDA-UHFFFAOYSA-N
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Description

The compound 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a derivative of the pyridazinone class, which has been the subject of various studies due to its potential pharmacological properties. Research has focused on synthesizing various derivatives of this compound and evaluating their biological activities, such as cardiotonic and vasorelaxant effects, as well as their potential as inotropic agents and platelet aggregation inhibitors .

Synthesis Analysis

The synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives has been achieved through different methods. One approach involves the Friedel-Crafts acylation followed by cyclization of intermediary keto acids with hydrazine derivatives . Another method reported the use of silica-supported bismuth(III) chloride (SiO2-BiCl3) as a catalyst, which allowed for a mild and highly efficient stereoselective synthesis at room temperature . These methods have been successful in producing a variety of derivatives with good to excellent yields, demonstrating the versatility of synthetic approaches for this class of compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been characterized using various spectroscopic techniques, including FT-IR, UV–vis, 1H- and 13C NMR, and mass spectrometry . Additionally, single-crystal X-ray diffraction has been employed to determine the precise geometry of these molecules . Computational methods such as DFT/B3LYP have also been used to predict vibrational frequencies, electronic absorption spectra, and molecular electrostatic potential (MEP) surface maps, which have shown good agreement with experimental data .

Chemical Reactions Analysis

Pyridazinone derivatives have been shown to undergo various chemical reactions. For instance, they can be converted to their corresponding 3-chloro derivatives by the action of phosphoryl chloride . These chloro derivatives can further react with aromatic amines, sodium azide, benzyl amine, and anthranilic acid to form new compounds . The reactivity of these compounds underlines their potential for further chemical modifications, which can be exploited to synthesize new derivatives with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been studied to some extent. Thermal analysis has indicated that these compounds are thermostable up to their melting points . The pharmacological evaluation of these derivatives has revealed significant biological activities, such as inodilatory properties and the ability to inhibit platelet aggregation and induce vasorelaxation . These properties suggest that pyridazinone derivatives could be promising candidates for the development of new therapeutic agents.

Scientific Research Applications

Overview

Medicinal Chemistry and Pharmacology

Research on pyridazinone compounds, such as ABT-963, demonstrates the therapeutic potential of this class of compounds in medicinal chemistry. ABT-963 is identified as a selective cyclooxygenase-2 (COX-2) inhibitor with significant anti-inflammatory potency and gastric safety in animal models. This suggests that structurally related compounds, including 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, could have applications in the development of new anti-inflammatory drugs (Asif, 2016).

Environmental Science

In the context of environmental science, studies on synthetic phenolic antioxidants (SPAs) shed light on the environmental occurrence, human exposure, and toxicity of chemical compounds used in industrial and commercial products to extend shelf life. Compounds like 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one might share similar environmental behaviors and effects, emphasizing the importance of understanding their impact on ecosystems and human health (Liu & Mabury, 2020).

Organic Synthesis and Chemical Analysis

The versatility of pyridazinone compounds in organic synthesis is highlighted through their use as building blocks for the synthesis of various heterocyclic compounds. Research demonstrates the reactivity and application of such compounds in generating a diverse array of heterocycles, indicating that 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one could serve as a valuable precursor in the synthesis of novel organic compounds with potential pharmaceutical or material applications (Gomaa & Ali, 2020).

properties

IUPAC Name

6-methyl-2-phenyl-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXOJQOQRTUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196618
Record name 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

4578-58-9
Record name 4,5-Dihydro-6-methyl-2-phenyl-3(2H)-pyridazinone
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Record name 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
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Record name 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
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